![molecular formula C17H16ClN3O3 B5512019 1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

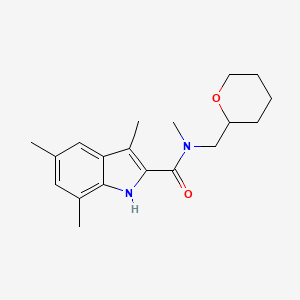

1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic rings like pyridines or piperazines and introducing various substituents through reactions such as alkylation, acylation, and Michael addition. For example, compounds with structural similarities have been synthesized using Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, forming complex molecules with multiple functional groups and heterocyclic rings (Fatma et al., 2017).

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

The study of molecular interactions and the development of pharmacophore models for cannabinoid receptor antagonists highlight the significance of specific structural components in binding affinity and activity. Conformational analysis and comparative molecular field analysis (CoMFA) models suggest the importance of the aromatic ring moiety and the spatial orientation of different substituents in determining receptor interaction and antagonist activity. This research aids in understanding the structural basis for the activity of compounds against the CB1 cannabinoid receptor, contributing to the design of more selective and potent therapeutic agents (J. Shim et al., 2002).

Metabolism and Metabolic Activation

Investigations into the metabolism of dopamine D(4)-selective antagonists, such as L-745,870, in various species including rats, monkeys, and humans, have identified major metabolic pathways and novel metabolic transformations. Understanding these metabolic pathways is crucial for predicting the pharmacokinetic profiles and potential metabolic liabilities of novel compounds, aiding in the development of safer drugs with reduced side effects (K. Zhang et al., 2000).

Anticonvulsant Properties and Hydrogen Bonding

The crystal structure analysis of anticonvulsant enaminones provides insights into the role of hydrogen bonding in their biological activity. This research is valuable for the design of new anticonvulsant drugs with improved efficacy and pharmacokinetic properties, highlighting the importance of molecular structure in drug action (M. Kubicki et al., 2000).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, and their structural analysis through X-ray diffraction and DFT structures, contribute to the expansion of chemical libraries. These studies provide a foundation for the identification of new lead compounds with potential therapeutic applications (Z. Şahin et al., 2012).

Anticancer Agent Development

Research on new anticancer agents, such as 5-aryl-1,3,4-thiadiazole-based compounds, emphasizes the importance of cytotoxicity and selectivity in cancer treatment. The development of compounds with selective cytotoxicity towards cancer cells over normal cells represents a significant step forward in cancer therapy, highlighting the potential of these compounds in clinical applications (Rana M. El-Masry et al., 2022).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-11-9-21(14-4-2-3-13(18)7-14)16(23)10-20(11)17(24)12-5-6-15(22)19-8-12/h2-8,11H,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEKSYAEMQPUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CNC(=O)C=C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)